2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide
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Overview
Description
2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide is an organic compound with the molecular formula C14H11Cl2NO2 It is a derivative of acetamide and is characterized by the presence of chloro and phenoxy groups attached to a phenyl ring
Mechanism of Action
Target of Action
Similar compounds, such as n-phenylacetamide sulphonamides, have been shown to exhibit analgesic activity . This suggests that the compound may interact with pain receptors or enzymes involved in pain signaling pathways.
Mode of Action
Based on its structural similarity to other n-phenylacetamide derivatives, it may interact with its targets through hydrogen bonding or hydrophobic interactions
Biochemical Pathways
Related compounds have been associated with anti-inflammatory activity, suggesting that this compound may influence inflammation-related pathways .
Result of Action
Related compounds have demonstrated analgesic and anti-inflammatory effects , suggesting that this compound may have similar therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide typically involves the reaction of 4-chlorophenol with 4-chlorobenzoyl chloride to form 4-(4-chlorophenoxy)benzoyl chloride. This intermediate is then reacted with 2-chloroacetamide under appropriate conditions to yield the target compound . The reaction conditions often involve the use of solvents such as acetone and catalysts like phosphorus trichloride (PCl3) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the high purity of the final product. Techniques like high-temperature vacuum extraction and crystallization using solvents like petroleum ether and cyclohexane are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the removal of chloro groups .
Scientific Research Applications
2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide include:
- 2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide
- 2-chloro-4-(4-chlorophenoxy)acetophenone
- 2,4-dichloroacetanilide
- 2-chloro-N-(4-nitrophenyl)acetamide
- 2-chloro-N-(3,4-dichlorophenyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both chloro and phenoxy groups attached to the phenyl ring. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-9-14(18)17-11-3-7-13(8-4-11)19-12-5-1-10(16)2-6-12/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBGPTCOVFQOIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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